1-allyl-2-((2-(4-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazole
Overview
Description
1-allyl-2-((2-(4-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C19H20N2O2S and its molecular weight is 340.4 g/mol. The purity is usually 95%.
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Biological Activity
1-Allyl-2-((2-(4-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Chemical Formula : C₁₈H₁₉N₃O₂S
- Molecular Weight : 341.42 g/mol
Its structure comprises a benzimidazole core substituted with an allyl group and a methoxyphenoxyethylthio moiety, which may contribute to its biological properties.
Research indicates that compounds containing benzimidazole structures often exhibit significant pharmacological effects through various mechanisms:
- GABA-A Receptor Modulation : Similar compounds have been shown to act as positive allosteric modulators of the GABA-A receptor, influencing neurotransmission and potentially offering therapeutic effects for neurological disorders .
- Antimicrobial Activity : The presence of the methoxyphenyl group suggests potential antimicrobial properties, as similar structures have demonstrated efficacy against various pathogens, including fungi and bacteria .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity. Studies indicate:
- Inhibition of Biofilm Formation : Compounds with similar structures have shown the ability to inhibit biofilm formation in resistant strains of Aspergillus fumigatus, which is critical in treating fungal infections .
- Antifungal Activity : The compound may exhibit antifungal properties against azole-resistant strains, which is increasingly important given the rising resistance to conventional antifungal therapies.
Cytotoxicity and Antitumor Activity
Preliminary studies suggest that this compound may also possess cytotoxic effects against various cancer cell lines. The following points summarize key findings:
- Selective Cytotoxicity : Research has indicated that similar benzimidazole derivatives can selectively induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as anticancer agents.
- Mechanistic Insights : The cytotoxic mechanism may involve the disruption of cellular signaling pathways that are crucial for cancer cell survival.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or derivatives:
Properties
IUPAC Name |
2-[2-(4-methoxyphenoxy)ethylsulfanyl]-1-prop-2-enylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-3-12-21-18-7-5-4-6-17(18)20-19(21)24-14-13-23-16-10-8-15(22-2)9-11-16/h3-11H,1,12-14H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVNDAFONODKFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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